4-isothiocyanato-3,4-dihydro-2H-1-benzopyran

描述

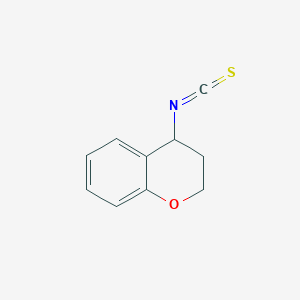

4-isothiocyanato-3,4-dihydro-2H-1-benzopyran is a useful research compound. Its molecular formula is C10H9NOS and its molecular weight is 191.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Isothiocyanates

Isothiocyanates are a class of organic compounds that contain a functional group with the formula -N=C=S. They are produced from glucosinolates, a type of secondary metabolite found in certain plants, particularly cruciferous vegetables like broccoli and kale. Isothiocyanates have been studied for their potential anticancer effects, as they can induce apoptosis (programmed cell death) in cancer cells .

Benzopyrans

Benzopyrans are a class of organic compounds that consist of a benzene ring fused to a pyran ring. Certain types of benzopyrans, such as coumarins and flavonoids, have been studied for their potential biological activities, including antioxidant, anti-inflammatory, and anticancer effects .

生物活性

4-Isothiocyanato-3,4-dihydro-2H-1-benzopyran (CAS No. 1249761-99-6) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews its biological activity based on diverse research findings, including antiproliferative effects, antioxidant properties, and potential mechanisms of action.

The compound belongs to the class of benzopyrans, which are known for their diverse pharmacological properties. The structural characteristics of this compound include:

- Molecular Formula : C10H8N2S

- Molecular Weight : 188.25 g/mol

- IUPAC Name : this compound

Anticancer Activity

Research has highlighted the anticancer potential of this compound. In a study assessing various benzopyran derivatives, this compound exhibited significant antiproliferative effects against several cancer cell lines, with IC50 values indicating effective inhibition of cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast) | 5.2 - 22.2 |

| HEK-293 (normal) | 102.4 - 293.2 |

These results suggest that while the compound is effective against cancer cells, it shows minimal cytotoxicity towards normal cells, indicating a selective action that could be beneficial in therapeutic applications .

The mechanism by which this compound exerts its effects may involve apoptosis induction and kinase inhibition. At a concentration of 5 µM, the compound was found to induce apoptosis in MDA-MB-231 cells by approximately 50.8% . However, it exhibited no significant inhibitory activity against various kinases tested, suggesting that its anticancer effects might not be mediated through traditional kinase pathways .

Antioxidant and Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been noted for its antioxidant and anti-inflammatory activities. These effects are critical as oxidative stress and inflammation are key contributors to cancer progression and other diseases. The ability to scavenge free radicals and modulate inflammatory pathways could enhance its therapeutic profile.

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

- Study on Antiproliferative Activity : A series of benzopyran derivatives were synthesized and screened for their anticancer activity. The results indicated that modifications in the benzopyran structure could significantly alter their efficacy against different cancer types .

- Pharmacological Profiling : In a pharmacological study focused on benzopyran derivatives, compounds with similar structures were assessed for their ability to inhibit tumor growth in vivo. The findings suggested that structural variations could lead to enhanced biological activity .

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 4-isothiocyanato-3,4-dihydro-2H-1-benzopyran in laboratory settings?

Synthesis typically involves introducing the isothiocyanate group to the benzopyran core. A common approach includes reacting intermediates like 3,4-dihydro-2H-1-benzopyran derivatives with isothiocyanate precursors under controlled conditions. For example, benzoylisothiocyanate can be prepared by reacting benzoyl chloride with ammonium isothiocyanate in 1,4-dioxane, followed by isolation of byproducts like NH₄Cl . Purification via chromatography and strict control of temperature/pH is critical to isolate the target compound .

Q. What safety protocols are critical when handling isothiocyanate-containing compounds like this derivative?

The compound’s acute toxicity (oral Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) necessitate stringent safety measures . Use fume hoods, wear nitrile gloves, and employ respiratory protection (e.g., N95 masks). Immediate decontamination with water is required for skin/eye exposure. Always consult safety data sheets (SDS) and ensure emergency eyewash stations are accessible .

Q. How can the molecular structure of this compound be confirmed?

Combine spectroscopic techniques:

- FTIR to identify functional groups (e.g., isothiocyanate stretch ~2100 cm⁻¹) .

- UV-Vis for electronic transitions in the benzopyran core .

- X-ray crystallography to resolve 3D conformation and regiochemistry .

- NMR (¹H/¹³C) to confirm hydrogenation patterns and substituent positions .

Advanced Research Questions

Q. How can regioselectivity be controlled during electrophilic cyclization to form the benzopyran core?

Regioselectivity in cyclization depends on catalyst choice and electronic effects. For example, using ICl or Br₂ as electrophiles in bis(arylmethylthio)acetylenes favors cyclization at specific positions due to steric and electronic stabilization of intermediates . Pre-functionalization of the aryl ring with electron-donating groups (e.g., methoxy) can further direct cyclization .

Q. What strategies resolve contradictions in synthetic yields reported across studies?

Discrepancies often arise from variations in:

- Catalyst systems : Pd-based catalysts may improve yields compared to traditional acid/base methods .

- Purification methods : HPLC vs. column chromatography can affect recovery rates .

- Reaction solvents : Polar aprotic solvents (DMF, dioxane) enhance solubility of intermediates but may degrade thermally sensitive products .

Q. How does the isothiocyanate group influence the compound’s reactivity in further functionalization?

The isothiocyanate group (-N=C=S) is highly electrophilic, enabling nucleophilic additions (e.g., with amines or hydrazines) to form thiourea or thiosemicarbazide derivatives . However, competing hydrolysis to thiocarbamates can occur in aqueous conditions, requiring anhydrous environments for selective reactions .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Use tools like SwissADME to calculate LogP (lipophilicity) and topological polar surface area (TPSA), which influence bioavailability. For instance, the benzopyran core’s TPSA (~50 Ų) suggests moderate membrane permeability, while the isothiocyanate group may enhance covalent binding to biological targets .

Q. Data Contradiction Analysis

Q. Why do toxicity profiles vary between structurally similar benzopyran derivatives?

Differences in substituents (e.g., methoxy vs. hydroxy groups) alter metabolic pathways. For example, 4-methoxyphenyl derivatives show higher acute toxicity (H302) than hydroxy-substituted analogs, likely due to enhanced metabolic stability and bioaccumulation . Always cross-reference toxicity data with specific substitution patterns .

Q. How can conflicting spectral data for dihydrobenzopyran derivatives be reconciled?

Variations in NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or dynamic processes (e.g., ring puckering). Compare data under standardized conditions and use 2D NMR (COSY, HSQC) to resolve ambiguities .

Q. Methodological Recommendations

Q. What analytical workflows ensure reproducibility in synthesizing and characterizing this compound?

- Synthesis : Optimize reaction time and temperature via Design of Experiments (DoE) to minimize side products .

- Characterization : Validate purity via HPLC (≥95%) and correlate melting points with literature values .

- Data Reporting : Include full spectroscopic datasets (NMR, IR, MS) in supporting information for peer review .

属性

IUPAC Name |

4-isothiocyanato-3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c13-7-11-9-5-6-12-10-4-2-1-3-8(9)10/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCVIJFYYMRDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。